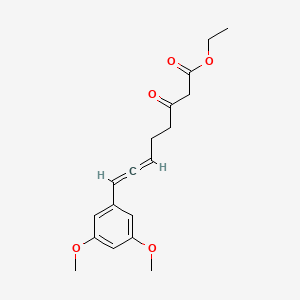
Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at positions 3 and 5, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent, such as (3,5-dimethoxyphenyl)boronic acid, and an appropriate halide precursor under palladium catalysis . The reaction conditions often include the use of a base like cesium carbonate in a solvent mixture of dimethylformamide and ethanol, with microwave irradiation to accelerate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The phenyl ring with methoxy substituents may interact with enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate: Similar structure but with a saturated octanoate chain.
4-(3,5-Dimethoxyphenyl)-4-oxobutanoic acid: A shorter chain analog with similar functional groups.
3,5-Dimethoxybenzoic acid: Lacks the ester and octa-6,7-dienoate chain but shares the phenyl ring with methoxy groups.
Properties
CAS No. |
920977-75-9 |
|---|---|
Molecular Formula |
C18H22O5 |
Molecular Weight |
318.4 g/mol |
InChI |
InChI=1S/C18H22O5/c1-4-23-18(20)12-15(19)9-7-5-6-8-14-10-16(21-2)13-17(11-14)22-3/h5,8,10-11,13H,4,7,9,12H2,1-3H3 |
InChI Key |
HTQRXIVRMKSPAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CCC=C=CC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


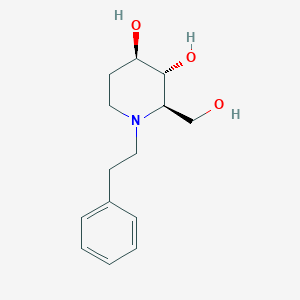
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)

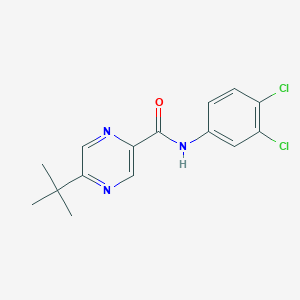
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
![Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B14186372.png)
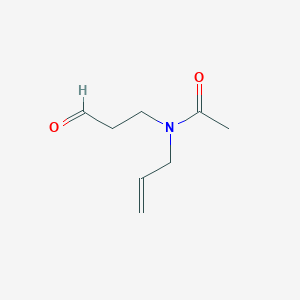
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)
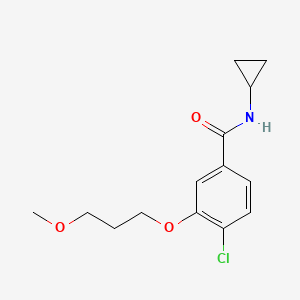
![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)

